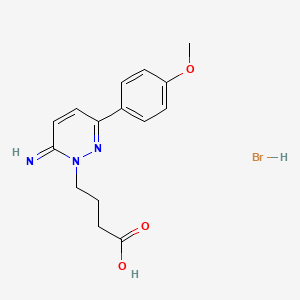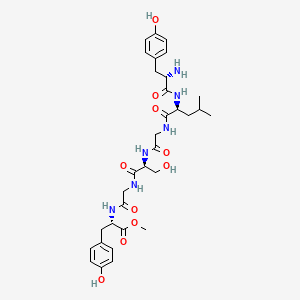
ID-8
Übersicht
Beschreibung
ID-8 is an indole derivative that functions as an inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . This compound is known for its ability to sustain the self-renewal and pluripotency of embryonic stem cells, making it a valuable tool in stem cell research .
Wissenschaftliche Forschungsanwendungen
ID-8 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird bei der Produktion von Stammzellkulturen für Forschungs- und therapeutische Zwecke eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der dual-spezifischen Tyrosin-Phosphorylierung-regulierten Kinase (DYRK) Familie. Diese Hemmung führt zur Aktivierung von wichtigen Transkriptionsfaktoren wie Sox2 und Oct3/4, die für die Aufrechterhaltung der Pluripotenz und Selbsterneuerung von embryonalen Stammzellen unerlässlich sind . Die Verbindung moduliert auch den Wnt/β-Catenin-Signalweg, was die Stammzellproliferation und das Überleben weiter unterstützt .
Ähnliche Verbindungen:
Harmine: Ein weiteres Indolderivat, das DYRK hemmt und ähnliche Auswirkungen auf die Stammzellerhaltung hat.
AnnH31: Ein potenter DYRK1A-Inhibitor mit Anwendungen in Studien zur zellulären Phosphorylierung.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, die langfristige Selbsterneuerung und Pluripotenz von embryonalen Stammzellen ohne die Notwendigkeit von Feederzellen oder Serum zu erhalten . Dies macht es zu einem wertvollen Werkzeug für die Stammzellforschung und potenzielle therapeutische Anwendungen.
Wirkmechanismus
Target of Action
ID-8, also known as 1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol, primarily targets the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . DYRKs are a group of protein kinases that play crucial roles in cell differentiation, proliferation, and survival .
Mode of Action
This compound interacts with its target, the DYRK family, by inhibiting their activity . This inhibition is believed to sustain the self-renewal and pluripotency of embryonic stem cells (ESCs). Furthermore, this compound enhances Wnt-mediated human ESC survival and proliferation .
Biochemical Pathways
The Wnt signaling pathway, which is crucial for cell growth and differentiation, is known to be enhanced by this compound .
Result of Action
The primary result of this compound’s action is the maintenance of self-renewal and pluripotency in embryonic stem cells . By inhibiting DYRK activity, this compound allows these cells to continue proliferating without differentiating, which is a key feature of stem cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ID-8 involves the formation of the indole core structure, followed by specific functional group modifications. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The compound is manufactured on demand, with a typical lead time of 4-6 weeks .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ID-8 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Indolring modifizieren.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Indolring durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Indol-2,3-dion-Derivate ergeben, während die Reduktion verschiedene reduzierte Indolverbindungen erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Harmine: Another indole derivative that inhibits DYRK and has similar effects on stem cell maintenance.
AnnH31: A potent DYRK1A inhibitor with applications in cellular phosphorylation studies.
Uniqueness of ID-8: this compound is unique in its ability to sustain long-term self-renewal and pluripotency of embryonic stem cells without the need for feeder cells or serum . This makes it a valuable tool for stem cell research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNWYXIOADGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355103 | |
| Record name | ID-8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147591-46-6 | |
| Record name | ID-8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ID-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ID-8 and what is its relevance in scientific research?
A: this compound is a cell line derived from spontaneous in vitro neoplastic transformation of C57BL/6 mouse ovarian surface epithelial cells. It is not a chemical compound but a biological entity widely used in ovarian cancer research. Notably, this compound cells do not express the estrogen receptor and are tumorigenic when injected into C57BL/6 mice. []
Q2: Why is the this compound cell line often used in ovarian cancer research?
A2: The this compound cell line is valuable in ovarian cancer research because it:
- Mimics human disease: this compound tumors share similarities with human ovarian tumors, including histopathological features and metastatic behavior. []
- Immunocompetent model: this compound cells can be implanted into immunocompetent C57BL/6 mice, allowing for the study of tumor-immune system interactions. [, ]
- Syngeneic model: Using this compound cells and C57BL/6 mice creates a syngeneic model, minimizing immune rejection and providing a more accurate representation of tumor development and treatment response. [, ]
Q3: What are the limitations of using the this compound cell line in preclinical studies?
A3: While valuable, the this compound model has limitations:
- Lower vascularization: this compound tumors exhibit less angiogenesis compared to human ovarian tumors, potentially impacting the translation of anti-angiogenic therapy results. []
- Biomarker discrepancy: Blood biomarkers like CA-125, IL-6, and VEGF, while associated with human ovarian cancer progression, do not directly correlate with tumor progression in the this compound syngeneic model. []
Q4: Have studies investigated manipulating the this compound cell line for specific research purposes?
A4: Yes, researchers have modified this compound cells to study various aspects of ovarian cancer:
- BRCA1 mutation modeling: Introducing a truncated Brca1 mutant into this compound cells creates a model for studying the effects of BRCA1 mutations on tumorigenicity and chemosensitivity. [, ]
- Chemokine expression: Engineering this compound cells to express chemokines CCL19 and CCL21 enhanced cisplatin sensitivity and prolonged survival in mice, suggesting a potential therapeutic strategy. []
Q5: What are the potential implications of using this compound cells in drug discovery?
A5: The this compound cell line, alongside in vivo studies using C57BL/6 mice, can be valuable for:
- Preclinical drug screening: Assessing the efficacy of novel therapeutic agents against ovarian cancer. [, , ]
- Understanding drug resistance: Investigating mechanisms of resistance to standard treatments and exploring strategies to overcome them. [, ]
- Evaluating combination therapies: Examining the synergistic effects of combining existing therapies with novel agents or treatment modalities. [, ]
Q6: Beyond drug development, how else is the this compound model being used?
A6: The this compound model is instrumental in research exploring:
- Tumor microenvironment: Understanding the complex interplay between tumor cells and the surrounding microenvironment, including immune cells and signaling molecules. [, ]
- Metastasis: Investigating the mechanisms driving ovarian cancer metastasis and identifying potential therapeutic targets to inhibit this process. [, ]
- Biomarker discovery: Exploring new biomarkers for early detection, monitoring treatment response, and predicting patient outcomes in ovarian cancer. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)



